molecular formula C20H28O4 B12801339 Diethyl 2-cycloheptyl-2-phenylpropanedioate CAS No. 5452-38-0

Diethyl 2-cycloheptyl-2-phenylpropanedioate

Cat. No.: B12801339
CAS No.: 5452-38-0
M. Wt: 332.4 g/mol
InChI Key: SYOQJSJNDZZPHI-UHFFFAOYSA-N
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Description

Diethyl 2-cycloheptyl-2-phenylpropanedioate is an organic compound with the molecular formula C20H28O4 It is a derivative of propanedioic acid, featuring a cycloheptyl and a phenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-cycloheptyl-2-phenylpropanedioate can be synthesized through a multi-step process involving the esterification of propanedioic acid derivatives. The general synthetic route includes:

    Esterification: Propanedioic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form diethyl propanedioate.

    Alkylation: The diethyl propanedioate is then subjected to alkylation with cycloheptyl bromide and phenyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cycloheptyl-2-phenylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Cycloheptyl-phenylpropanedioic acid.

    Reduction: Diethyl 2-cycloheptyl-2-phenylpropanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-cycloheptyl-2-phenylpropanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-cycloheptyl-2-phenylpropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phenylmalonate: Another ester of propanedioic acid with a phenyl group but without the cycloheptyl group.

    Diethyl cycloheptylmalonate: Similar structure but lacks the phenyl group.

Uniqueness

Diethyl 2-cycloheptyl-2-phenylpropanedioate is unique due to the presence of both cycloheptyl and phenyl groups, which confer distinct chemical and physical properties

Properties

5452-38-0

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

diethyl 2-cycloheptyl-2-phenylpropanedioate

InChI

InChI=1S/C20H28O4/c1-3-23-18(21)20(19(22)24-4-2,17-14-10-7-11-15-17)16-12-8-5-6-9-13-16/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3

InChI Key

SYOQJSJNDZZPHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCCC1)(C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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